molecular formula C17H15N3O4S B11650747 N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide

N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-nitrobenzamide

Cat. No.: B11650747
M. Wt: 357.4 g/mol
InChI Key: HMAGLBATTCXCAA-UHFFFAOYSA-N
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Description

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a cyano group, a dimethyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5,5-dimethyl-4,7-dihydrothienopyran-3-carbonitrile with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thienopyran derivatives.

Scientific Research Applications

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-NITROBENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor and its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)thiourea
  • N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)-2-phenoxyacetamide

Uniqueness

N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano and nitro groups contribute to its reactivity and potential bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C17H15N3O4S/c1-17(2)7-12-13(8-18)16(25-14(12)9-24-17)19-15(21)10-3-5-11(6-4-10)20(22)23/h3-6H,7,9H2,1-2H3,(H,19,21)

InChI Key

HMAGLBATTCXCAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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